1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound is a pyridine-3-carboxamide derivative featuring a 4-chlorophenylmethyl substituent at the 1-position and a 6-ethoxybenzothiazol-2-yl group as the amide nitrogen substituent.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-2-29-16-9-10-18-19(12-16)30-22(24-18)25-20(27)17-4-3-11-26(21(17)28)13-14-5-7-15(23)8-6-14/h3-12H,2,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVCRJGOMCQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 6-ethoxy-1,3-benzothiazol-2-amine to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in pathogens .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
- Target Compound : The dihydropyridine-2-one core provides a planar, conjugated system with a ketone group that may participate in hydrogen bonding.
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ():
- Replaces the dihydropyridine with a pyrazole ring, introducing additional aromaticity and rigidity.
- The 6-chloro-3-pyridylmethyl group may enhance lipophilicity compared to the 4-chlorophenylmethyl group in the target compound.
- X-ray data () reveals bond angles (e.g., C17—C18—C19: 120.80°) that suggest a slightly distorted geometry compared to the planar dihydropyridine system .
Substituent Effects on Physicochemical Properties
- The 2,2,3,3-tetrafluoropropoxy substituent in 832674-14-3 () increases electronegativity and metabolic stability relative to the ethoxy group in the target compound .
Functional Group Impact on Bioactivity
- Benzothiazole vs. Pyrazole : The 6-ethoxybenzothiazole in the target compound may enhance π-π stacking with aromatic residues in protein binding pockets, whereas the pyrazole in could favor chelation with metal ions or polar interactions .
- Chlorophenyl vs.
Predicted Pharmacokinetic Profiles
While experimental ADME data are unavailable, inferences can be drawn:
- The ethoxy group in the target compound may reduce metabolic clearance compared to compounds with smaller alkoxy groups (e.g., methoxy).
- The dihydropyridine-2-one core’s conjugated system may limit blood-brain barrier penetration due to increased polarity compared to fully aromatic scaffolds like pyrazole .
Biological Activity
Overview
The compound 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates various functional groups that contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The IUPAC name for this compound highlights its complex structure:
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function through various mechanisms such as:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting downstream signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds often exhibit antimicrobial properties. For instance, compounds similar in structure have shown moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis .
Anticholinesterase Activity
Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, related compounds demonstrated IC50 values indicating effective inhibition against these enzymes, which are crucial in the treatment of neurodegenerative diseases .
Anticancer Potential
There is emerging evidence suggesting that compounds containing benzothiazole moieties exhibit anticancer properties. Studies have reported that such compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Study 1: Enzyme Inhibition
A study on structurally related compounds found that certain derivatives exhibited significant inhibition of AChE with IC50 values around 46.42 µM for BChE, demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .
Study 2: Antimicrobial Screening
In a screening of various synthesized compounds, several showed promising antibacterial activity against a range of pathogens. The findings suggest that modifications in the molecular structure can enhance antimicrobial effectiveness .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
